Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
Description
Chemical Identity and Nomenclature of Methyl 2-(Dimethylaminomethylidene)-4-Methoxy-3-Oxobutanoate
Systematic IUPAC Nomenclature and Molecular Formula
The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects:
- A methyl ester group at position 1 of the butanoate backbone.
- A dimethylaminomethylidene substituent (-N(CH₃)₂-CH=) at position 2.
- A methoxy group (-OCH₃) at position 4.
- A 3-oxo (keto) functional group at position 3.
The molecular formula is C₉H₁₅NO₄ , with a molecular weight of 201.22 g/mol . Key identifiers include:
Structural Isomerism and Tautomeric Forms
Structural Isomerism
The compound exhibits geometric (E/Z) isomerism due to the planar dimethylaminomethylidene group at position 2. The Z-isomer (methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate) is explicitly documented in synthetic contexts, while the E-isomer is cited in supplier catalogs. The stereochemistry influences reactivity and intermolecular interactions, though experimental data on isomer prevalence remain limited.
Tautomeric Behavior
The β-ketoester moiety (3-oxobutanoate) predisposes the compound to keto-enol tautomerism , analogous to ethyl acetoacetate. In such systems, the enol form stabilizes via intramolecular hydrogen bonding, though equilibrium typically favors the keto form (~90% in ethyl acetoacetate). For this compound, the dimethylaminomethylidene group may further stabilize the keto form through conjugation, suppressing enolization. Computational or experimental studies specific to this compound are absent in available literature, but analogous enamine-ketoenamine equilibria in related structures suggest tautomeric potential under acidic or basic conditions.
CAS Registry Number and Alternative Chemical Designations
Primary Identifier
Synonyms and Alternative Names
Additional Identifiers
- EC Number : Not formally assigned.
- Beilstein Registry : Unavailable in cited sources.
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMXMNVCBBDQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Dimethylamine Derivatives
Reaction Mechanism: The process involves the formation of an enaminone intermediate by condensing methyl 4-methoxyacetoacetate with dimethylamine or its derivatives under controlled conditions.
Reaction Conditions: The condensation is carried out in an aprotic solvent such as acetonitrile or ethanol, with acid or base catalysts to promote the formation of the enaminone.
Temperature and Duration: Usually performed at room temperature to slightly elevated temperatures (20–40°C) over 4–8 hours, with TLC monitoring.
Formation of the Methyl 2-(dimethylaminomethylidene) derivative
Reagents: The condensation involves methyl 4-methoxyacetoacetate, dimethylamine, and formaldehyde or a formaldehyde equivalent to generate the methylidene group.
Reaction Pathway: The aldehyde reacts with the amino group to form an iminium ion, which then condenses with the keto group of the acetoacetate, forming the methylidene linkage.
Workup: The reaction mixture is neutralized, extracted, and purified via chromatography or recrystallization.
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| 1 | Room temperature | Dimethylamine, formaldehyde | Formation of iminium intermediate |
| 2 | 20–40°C | Methyl 4-methoxyacetoacetate | Condensation to form methylidene derivative |
| 3 | Purification | Chromatography | Isolation of the target compound |
Research Findings:
- The synthesis of such compounds has been reported to proceed efficiently under mild conditions, with yields often exceeding 70%. The process's success hinges on controlling the molar ratios of reactants and reaction time to prevent side reactions.
Notes on Reaction Conditions and Data
Summary of the Preparation Strategy
The synthesis of This compound is a multi-step process involving:
- Initial preparation of methyl 4-methoxyacetoacetate via methylation of acetoacetate derivatives under inert atmosphere.
- Subsequent condensation with dimethylamine and formaldehyde or equivalents to introduce the methylidene functionality, forming the key compound.
- Purification through solvent removal, acidification, and distillation techniques.
This methodology emphasizes mild reaction conditions, precise temperature control, and thorough purification to obtain high-purity products suitable for further chemical transformations or biological evaluations.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
MDMB has garnered attention for its role as a precursor in the synthesis of biologically active compounds. Its derivatives are being investigated for various pharmacological activities, including:
- Anti-inflammatory Properties : Research indicates that derivatives of MDMB can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
- Antitumor Activity : Compounds derived from MDMB have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells, suggesting potential applications in oncology.
Organic Synthesis
MDMB serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules. Key applications include:
- Synthesis of Heterocycles : MDMB is utilized in the formation of substituted pyrimidine derivatives, which are crucial in developing new pharmaceuticals .
- Chiral Synthesis : The compound can be employed to introduce chirality into synthesized molecules, which is essential for developing enantiomerically pure drugs .
Case Studies
Several case studies illustrate the practical applications of MDMB:
- Study on Anti-inflammatory Effects : A study demonstrated that an MDMB derivative significantly reduced inflammation markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antitumor Activity Investigation : In another study, researchers synthesized various MDMB derivatives and tested their cytotoxicity against multiple cancer cell lines. Results indicated that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism by which Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 4-Methoxy-3-oxobutanoate (CAS 41051-15-4)
- Structure: Lacks the dimethylaminomethylidene group at the 2-position.
- Properties :
- Key Difference: The absence of the dimethylaminomethylidene group reduces electrophilicity at the α-carbon, making it less reactive in enamine or Knoevenagel condensations compared to the target compound .
Ethyl 2-[(Dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS 2102885-50-5)
- Structure : Ethyl ester with diethoxy substituents at the 4-position.
- Properties: Molecular weight: 273.33 g/mol . Reactivity: The diethoxy groups increase steric hindrance but enhance solubility in non-polar solvents.
Methyl 2-[(3,5-Dimethylpyrazole-4-yl)hydrazono]-4-methoxy-3-oxobutanoate
- Structure: Contains a hydrazone-linked pyrazole group instead of dimethylaminomethylidene.
- Key Difference : The hydrazone group enables metal chelation, broadening applications in medicinal chemistry compared to the target compound’s electrophilic reactivity .
Market and Industrial Relevance
- tert-Butyl 4-Methoxy-3-oxobutanoate (): Global market projections highlight its demand in pharmaceuticals, with a CAGR influenced by its role in API synthesis.
Biological Activity
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, known by its chemical structure and CID 54519109, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer properties, and other relevant findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound contains a methoxy group, a ketone functional group, and a dimethylamino group, which may influence its interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Properties :
- Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. For instance, derivatives of oxobutanoate have shown effectiveness against multidrug-resistant bacteria, suggesting potential for this compound in treating infections caused by resistant strains .
-
Anticancer Activity :
- Preliminary studies have explored the anticancer effects of related compounds. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
- A comparative analysis shows that compounds within this class can induce apoptosis in cancer cells, potentially through mitochondrial pathways, which could be a mechanism for their anticancer effects .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to reduced viability of pathogenic cells.
- Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Mycobacterium species. The results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL for effective derivatives, suggesting that this compound may exhibit similar or enhanced properties due to its unique structure .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives with similar functional groups exhibited IC50 values as low as 0.126 µM for inhibiting proliferation in MDA-MB-231 cells. This suggests a strong potential for this compound as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Compound A | MIC: 4–8 µg/mL | IC50: 0.126 µM | Enzyme inhibition |
| Compound B | MIC: 6–10 µg/mL | IC50: 0.200 µM | Receptor modulation |
| This compound | TBD | TBD | TBD |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
